EC 430-460-1
Description
EC 430-460-1 corresponds to the compound (+)-(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-spiro-1’-(cyclohex-2’-en-4’-one) (CAS No. 133636-82-5). This bicyclic terpenoid derivative is classified under the European Union’s harmonized hazard system as:
- C (Corrosive; R34: Causes burns)
- R43 (Risk of sensitization by skin contact)
- N; R50-53 (Toxic to aquatic organisms, with long-lasting effects) .
Its molecular structure combines a bicyclic framework with a spiro-linked cyclohexenone moiety, contributing to its reactivity and environmental persistence. The compound is regulated under the EU’s CLP (Classification, Labelling, and Packaging) regulations due to its dual hazards of skin sensitization and aquatic toxicity .
Properties
CAS No. |
133636-82-5 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.34 |
IUPAC Name |
(1R,3S,4S,5S)-4,6,6-trimethylspiro[bicyclo[3.1.1]heptane-3,4/'-cyclohex-2-ene]-1/'-one |
InChI |
InChI=1S/C15H22O/c1-10-13-8-11(14(13,2)3)9-15(10)6-4-12(16)5-7-15/h4,6,10-11,13H,5,7-9H2,1-3H3/t10-,11+,13-,15-/m0/s1 |
InChI Key |
YBDPZJGWLRHCHO-WJNVRWDZSA-N |
SMILES |
CC1C2CC(C2(C)C)CC13CCC(=O)C=C3 |
Synonyms |
Spiro[bicyclo[3.1.1]heptan-3,1′-[2]cyclohexen]-4′-on, 2,6,6-trimethyl-, [1S-(1.alpha,2.beta,3.beta,5.alpha)]- |
Origin of Product |
United States |
Preparation Methods
The preparation of EC 430-460-1 involves several synthetic routes and reaction conditions. The compound can be synthesized through the reaction of specific ketones with aliphatic substituents under controlled conditions. Industrial production methods often involve the use of advanced chemical reactors and precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
EC 430-460-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
EC 430-460-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it is used in the study of metabolic pathways and enzyme kinetics. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent. In industry, it is used in the production of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of EC 430-460-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression. The specific pathways involved depend on the biological context and the concentration of the compound .
Comparison with Similar Compounds
Table 1: Hazard Profiles of this compound and Analogous Compounds
| EC Number | CAS Number | Compound Name | Hazards (CLP Codes) | Key Risks |
|---|---|---|---|---|
| 430-460-1 | 133636-82-5 | (+)-(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-spiro-1’-cyclohexenone | C; R34, R43, N; R50-53 | Skin corrosion, sensitization, aquatic toxicity |
| 430-820-8 | 114341-88-7 | 3-(2-bromopropionoyl)-4,4-dimethyl-1,3-oxazolan-2-one | Xn; R22-48/22, Xi; R38-41, N; R50-53 | Harmful if swallowed, skin/eye irritation, aquatic toxicity |
| 412-170-7 | 83623-61-4 | [(4-phenylbutyl)hydroxyphosphoryl]acetic acid | Ss (Skin sensitization) | Respiratory and skin sensitization |
| 432-360-3 | 105813-13-6 | (-)(3S,4R)-4-(4-fluorophenyl)-3-(3,4-methylenedioxy-phenoxymethyl)-N-benzylpiperidine HCl | SsA (Skin sensitization, aquatic toxicity) | Similar sensitization risks but with additional aquatic toxicity concerns |
Key Observations :
- This compound shares aquatic toxicity (R50-53) with EC 430-820-8 but exhibits unique corrosive properties (R34) absent in other analogs .
- Unlike EC 412-170-7, which primarily poses sensitization risks, this compound combines sensitization with environmental hazards.
Physicochemical Properties
Table 2: Physicochemical Comparison of this compound and Boronic Acid Derivatives
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) | 3-Bromo-4-methyl-5-nitrobenzoic acid (CAS 34545-20-5) |
|---|---|---|---|
| Molecular Weight | 236.36 g/mol (estimated) | 235.27 g/mol | 246.02 g/mol |
| LogP (Octanol-Water) | Estimated 2.15 (XLOGP3) | 2.15 (XLOGP3) | 0.78 (WLOGP) |
| Water Solubility | Low (data not available) | 0.24 mg/mL | 0.199 mg/mL |
| Bioavailability | Moderate (skin penetration) | 0.55 (ESOL) | High GI absorption |
| Hazards | Corrosive, sensitizing, toxic | High BBB permeability | Irritant, moderate skin penetration |
Key Observations :
- This compound’s logP (2.15) suggests moderate lipophilicity, comparable to boronic acid derivatives, but its aquatic toxicity distinguishes it from non-halogenated analogs .
- Unlike benzoic acid derivatives (e.g., CAS 34545-20-5), this compound lacks significant gastrointestinal absorption risks but poses higher environmental hazards .
Q & A
Q. How do I validate novel analytical methods for this compound?
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